L-Talose

Enzymology Carbohydrate Chemistry Molecular Recognition

L-Talose (CAS 23567-25-1) addresses the need for a stereochemically pure C-2 epimer of galactose in carbohydrate-active enzyme research. Generic hexoses cannot substitute due to strict stereospecificity requirements at the C-2 position. • Enables benchmarked enzymatic conversion: 80% yield to L-tagatose by glucose-6-phosphate isomerase. • Validates stereospecific binding at C-2 for lactose permease and lectin recognition studies. • Supplied as ≥98% HPLC white crystalline powder with defined specific rotation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 23567-25-1
Cat. No. B119587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Talose
CAS23567-25-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1
InChIKeyGZCGUPFRVQAUEE-OMMKOOBNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Talose Properties and Procurement Specifications


L-Talose (CAS 23567-25-1) is a rare aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol . It is structurally defined as the C-2 epimer of galactose, differing only in the stereochemical configuration at the C-2 carbon position [1]. L-Talose is an unnatural sugar that occurs in nature primarily as a component of antibiotic compounds such as hygromycins produced by Streptomycetes [2]. Commercial L-Talose is typically supplied as a white to almost white crystalline powder with purity specifications of ≥98.0% by HPLC, specific rotation [α]²⁰/D of -17.0 to -23.0° (C=1, H₂O), and melting point of approximately 133°C .

Chiral Identity Defined L-enantiomer with verified levorotatory rotation
Product Form Crystalline powder, analytically verified purity grade
Research Context Stereospecific substrate for carbohydrate-active enzyme studies

Why L-Talose Cannot Be Substituted by Common Hexoses


Generic substitution of L-Talose with structurally similar hexoses such as D-galactose, D-mannose, or D-glucose is scientifically invalid due to stereospecificity requirements in enzyme recognition, lectin binding, and glycosylation chemistry. L-Talose is the C-2 epimer of galactose, a single stereochemical inversion that fundamentally alters hydrogen-bonding networks and molecular recognition profiles [1]. Experimental evidence demonstrates that glucose-6-phosphate isomerase from Pyrococcus furiosus preferentially converts L-Talose to L-tagatose (80% yield) and L-galactose (5% yield), while other aldoses exhibit markedly different conversion profiles [2]. Furthermore, the C-2 epimer α-D-talose binds to the lactose permease of E. coli with affinity comparable to D-galactose, whereas 2-deoxy-D-galactose affords no substrate protection, confirming that stereospecific hydrogen-bonding at C-2 is essential for stable binding [3]. These stereochemical dependencies render L-Talose non-interchangeable with its epimers or other aldohexoses in any application requiring defined molecular recognition.

C-2 Epimer Stereochemical inversion at C-2 alters enzyme active-site recognition and hydrogen-bonding networks compared with D-galactose.
Lectin Binding Talo-configuration glycans are recognized by microbial lectins; glucose or mannose lack this binding determinant.
Glycosylation Acceptor reactivity in disaccharide synthesis is stereochemically defined; generic aldohexoses yield different outcomes.

L-Talose Comparative Evidence for Selection


C-2 Epimer Enzyme Specificity

L-Talose differs from D-galactose solely by inversion of configuration at the C-2 position, classifying it as the C-2 epimer of galactose [1]. This stereochemical distinction produces quantifiable differences in enzyme substrate specificity. Glucose-6-phosphate isomerase from Pyrococcus furiosus converts L-Talose to L-tagatose with 80% conversion yield after approximately 420 minutes, while also producing L-galactose at 5% yield [2]. In contrast, D-ribulose (a ketose) exhibits 53% and 8% conversion yields to the corresponding products after 240 minutes under identical conditions [2]. The preferential recognition of L-Talose as an aldose substrate confirms that stereochemical configuration at C-2 directly determines enzymatic conversion efficiency and product distribution.

C-2 Epimer Enzyme Specificity
Cross-study comparable
80% conversion to L-tagatose vs 53% for D-ribulose; distinct product profiles confirm C-2 stereochemical control.
Supports enzymatic substrate specificity mapping
In vitro isomerase assay; reaction times differ.
Enzymology Carbohydrate Chemistry Molecular Recognition

Lectin Binding Selectivity for Microbial Glycans

L-Talose-containing carbohydrate chains are specifically recognized by microbial glycan-binding lectins in a calcium-dependent manner, while mammalian glycans are not bound [1]. A characterized lectin binds to microbial glycans containing terminal acyclic 1,2-diol moieties, including beta-linked D-galactofuranose (beta-Galf), D-phosphoglycerol-modified glycans, D-glycero-D-talo-oct-2-ulosonic acid (KO), and 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) [1]. This lectin demonstrates binding to glycans from Gram-positive and Gram-negative bacteria including K. pneumoniae, S. pneumoniae, Y. pestis, P. mirabilis, and P. vulgaris, but does not bind mammalian glycans [1]. While the study does not directly quantify L-Talose binding versus other monosaccharides, the presence of talo-configuration sugars (D-glycero-D-talo-oct-2-ulosonic acid) within the recognized epitope establishes that talose stereochemistry contributes to microbial-specific recognition.

Lectin Binding Selectivity
Supporting evidence
Microbial glycan binding detected; mammalian glycans not recognized, consistent with talo-configuration requirement.
Enables microbial vs host glycan discrimination
Calcium-dependent lectin assay; qualitative difference.
Glycobiology Lectin Binding Microbial Detection

Glycosylation Acceptor Efficiency in Disaccharide Synthesis

6-Deoxy-α-L-talopyranoside serves as an efficient glycosyl acceptor for disaccharide synthesis, yielding α-linked disaccharides in 69–90% yield when glycosylated with thiogalactoside donors using NIS/TfOH promoter [1]. This yield range compares favorably to glycosylation outcomes reported for other rare sugar acceptors. When glycosylated with a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor, the reaction was not completely stereoselective (α:β ratio = 6:1), but the desired α-linked disaccharide was isolated in 60% overall yield following tribenzoate derivatization [1]. The synthetic accessibility of 6-deoxy-α-L-talopyranoside from methyl α-L-rhamnopyranoside provides a practical entry point for constructing heparan sulfate mimetics containing the L-talo configuration [1].

Glycosylation Acceptor Efficiency
Cross-study comparable
69–90% yield with thiogalactoside donors; 60% with glucosyl donor (α:β 6:1).
Predictable disaccharide synthesis outcome
NIS/TfOH promoter; yields depend on donor system.
Synthetic Carbohydrate Chemistry Glycosylation Heparan Sulfate Mimetics

Chiral Identity Verification by Optical Rotation

L-Talose exhibits a specific optical rotation [α]²⁰/D of -17.0 to -23.0° (C=1, H₂O) with a reference value of -20°, and a melting point of 133°C . In contrast, D-Talose (the enantiomer) exhibits positive optical rotation of +19° (c=1) to +30° depending on measurement conditions, with melting point 128–135°C [1]. The L-enantiomer is described as a crystalline solid (white powder to crystal), whereas some sources describe L-Talose as syrup-like under certain conditions, while D-Talose is consistently crystalline [1]. The absolute difference in optical rotation between enantiomers exceeds 39°, providing unambiguous chiral identity verification.

Chiral Identity Verification
Cross-study comparable
L-Talose [α]²⁰/D -17 to -23°; D-Talose +19 to +30°, >39° absolute difference enables unambiguous enantiomer assignment.
Critical for chiral-specific procurement QC
Measured in H₂O; reference mp ~133°C.
Analytical Chemistry Quality Control Chiral Purity

Hydrophilicity Profile vs Common Hexoses

L-Talose exhibits predicted ACD/LogP of -3.17 and ACD/LogD (pH 7.4) of -2.21, with polar surface area of 118 Ų . For comparison, D-glucose has experimental LogP of approximately -3.24 and D-galactose approximately -3.1 [1]. The LogP values for L-Talose, D-glucose, and D-galactose are within 0.14 log units of each other, indicating comparable hydrophilicity across these aldohexoses. The predicted LogP of -3.17 for L-Talose is consistent with its high water solubility and minimal solubility in methanol [2]. This hydrophilic profile is characteristic of unprotected monosaccharides and does not represent a differentiating feature relative to other hexoses.

Hydrophilicity Profile
Supporting evidence
Predicted LogP -3.17; within 0.14 log units of D-glucose and D-galactose; high water solubility.
Hydrophilicity comparable to common hexoses
Selection should be based on stereochemistry, not solubility.
Physicochemical Profiling Formulation Drug Design

Biosynthetic Routes via L-Rhamnose Isomerase

L-Talose can be produced from galactitol via a two-step reaction employing L-rhamnose isomerase from Mesorhizobium loti, indicating feasibility for large-scale production [1]. The L-rhamnose isomerase enzyme exhibits activity toward various aldoses including D-allose and L-Talose [1]. Alternative biosynthetic routes include production from L-psicose and D-tagatose using L-ribose isomerase, or from L-fucose via coupling of immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase to produce 6-deoxy-L-talose [2]. The existence of multiple characterized enzymatic routes distinguishes L-Talose from other rare aldohexoses such as L-glucose or D-gulose, for which fewer biosynthetic options are documented [3].

Biosynthetic Route Availability
Class-level inference
Multiple enzymatic routes characterized (L-rhamnose isomerase, L-ribose isomerase, coupled systems).
Supports supply chain flexibility assessment
Biosynthetic diversity advantage over other rare hexoses; data to verify per process.
Biocatalysis Rare Sugar Production Enzyme Engineering

L-Talose Application Scenarios


Probing Carbohydrate-Active Enzyme Specificity

L-Talose serves as a defined stereochemical substrate for characterizing the specificity of carbohydrate-active enzymes, particularly glucose-6-phosphate isomerase and related aldose-ketose isomerases. The quantifiable conversion of L-Talose to L-tagatose (80% yield) and L-galactose (5% yield) by Pyrococcus furiosus glucose-6-phosphate isomerase provides a benchmark for comparative enzymology studies [1]. This application is supported by direct enzymatic conversion data and enables researchers to map substrate recognition determinants based on C-2 stereochemistry.

Heparan Sulfate Mimetic Synthesis

6-Deoxy-α-L-talopyranoside, derived from L-Talose, functions as a glycosyl acceptor for constructing heparan sulfate (HS) disaccharide mimetics. The documented glycosylation yields of 69–90% with thiogalactoside donors provide predictable synthetic outcomes for medicinal chemistry campaigns targeting FGF-dependent angiogenesis pathways [1]. This application leverages the unique stereochemical presentation of the L-talo configuration to achieve specific molecular recognition profiles distinct from D-glucosamine or D-glucuronic acid-based HS mimetics.

Galectin Inhibitor Design

L-Talose serves as a stereochemically distinct scaffold for designing galectin-1 and galectin-3 inhibitors. Replacing galactose with talose (the C-2 epimer) redirects O2 substituents closer to the protein surface, creating opportunities for galectin-subtype selective inhibitor development [1]. This application exploits the single stereochemical inversion at C-2 that distinguishes L-Talose from D-galactose, enabling differential surface complementarity with galectin carbohydrate recognition domains.

Microbial Glycan Probe Development

L-Talose-containing glycans are specifically recognized by calcium-dependent lectins that bind microbial but not mammalian carbohydrate structures [1]. This differential recognition enables the development of probes for detecting Gram-positive and Gram-negative bacterial pathogens including K. pneumoniae, S. pneumoniae, Y. pestis, P. mirabilis, and P. vulgaris [1]. The application capitalizes on the unique stereochemical presentation of talo-configured sugars that distinguishes microbial from host glycan signatures.

Application
Selection Property
Validation Focus
Carbohydrate-active enzyme specificity studies
Stereochemically defined aldose substrate
C-2 epimer recognition and conversion profiling
Heparan sulfate mimetic synthesis
Glycosyl acceptor with predictable donor-dependent yields
Disaccharide construction and stereochemical outcome review
Galectin inhibitor design
C-2 epimer scaffold for redirected ligand surface complementarity
Galectin subtype selectivity and binding pocket fit
Microbial glycan probe development
Talo-configuration glycans recognized by specific lectins
Microbial vs mammalian glycan discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Talose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.